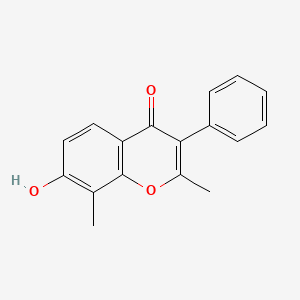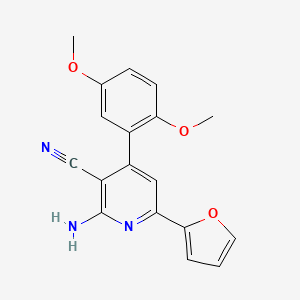
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a subclass of flavonoids. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound consists of a chromenone core with hydroxy, methyl, and phenyl substituents, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in dimethylformamide (DMF) to yield the desired chromenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reagents and conditions used .
科学的研究の応用
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammation and cancer pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but lacks the methyl groups at positions 2 and 8.
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains methoxy groups instead of methyl groups and has a different substitution pattern on the aromatic ring.
Uniqueness
7-hydroxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
特性
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-10-14(18)9-8-13-16(19)15(11(2)20-17(10)13)12-6-4-3-5-7-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQSYMJMNJLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(8-chloro-1-naphthyl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5258069.png)
![4-{4-[4-(phenylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5258070.png)
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5258077.png)
![1'-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5258081.png)
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5258090.png)
![5-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)-3-methyl-5-oxopentanoic acid](/img/structure/B5258095.png)
![2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE](/img/structure/B5258101.png)
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-5,6-dimethylbenzimidazole;hydrochloride](/img/structure/B5258108.png)
![methyl [2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetate](/img/structure/B5258118.png)
![(6Z)-6-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5258137.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5258144.png)

![1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5258159.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5258166.png)
